(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one
Description
(Z)-2-(3,4-Dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused benzofuran-3(2H)-one core. Key structural features include:
- 3,4-Dimethoxybenzylidene group: Positioned at C-2, contributing to electronic and steric properties via methoxy substituents.
- 6-Methoxy and 7-methyl groups: These substituents modulate solubility, lipophilicity, and intermolecular interactions.
- Z-configuration: The stereochemistry of the benzylidene double bond influences molecular geometry and biological interactions.
This compound shares structural motifs with bioactive natural products and synthetic derivatives, particularly in anticancer, antimicrobial, and anti-inflammatory research. Its synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a benzofuranone precursor under acidic or basic conditions .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-14(21-2)8-6-13-18(20)17(24-19(11)13)10-12-5-7-15(22-3)16(9-12)23-4/h5-10H,1-4H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRNUFLFVJTJBW-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related benzofuranones and heterocycles (Table 1):
Key Findings
Substituent Impact on Solubility :
- Hydroxy groups (e.g., at C-6 in ) enhance water solubility (e.g., SAS score 1.5–3.42) and bioavailability compared to methoxy analogs .
- Methoxy groups (e.g., 3,4-dimethoxy in the target compound) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Bioactivity Trends: Halogenated benzylidenes (e.g., 4-bromo in ) improve target binding via halogen bonding but may increase toxicity . Piperazine or aminomethyl substitutions (e.g., ) enhance solubility and CNS activity through ionization or hydrogen bonding .
Spectral and Physical Properties: IR spectra of benzofuranones show C=O stretches at ~1660–1715 cm⁻¹, with shifts depending on substituent electron-withdrawing/donating effects . Melting points correlate with molecular rigidity: oxazolone derivatives (e.g., ) melt at higher temperatures (~145°C) than benzofuranones (~130°C) .
Contradictions and Limitations
- Hydroxy vs. Methoxy Bioavailability : While hydroxy groups generally improve solubility (), methoxy derivatives may exhibit longer half-lives due to resistance to Phase I metabolism, complicating direct comparisons .
- Heterocycle Core Differences: Oxazolones () and thiazolopyrimidinones () exhibit distinct reactivity and bioactivity compared to benzofuranones, limiting structural extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
